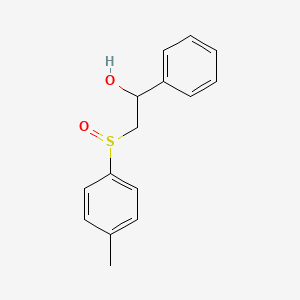
2-(4-Methylphenyl)sulfinyl-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)sulfinyl-1-phenylethanol is a chemical compound with the molecular formula C₁₅H₁₆O₂S. It is characterized by the presence of a sulfinyl group attached to a phenylethanol backbone, with a methylphenyl substituent on the sulfinyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)sulfinyl-1-phenylethanol typically involves the reaction of 4-methylbenzenesulfinyl chloride with phenylethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylphenyl)sulfinyl-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Acid chlorides or alkyl halides; reactions are often conducted in the presence of a base such as pyridine or sodium hydride.
Major Products Formed
Oxidation: 2-(4-Methylphenyl)sulfonyl-1-phenylethanol.
Reduction: 2-(4-Methylphenyl)sulfanyl-1-phenylethanol.
Substitution: Various esters or ethers depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)sulfinyl-1-phenylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)sulfinyl-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylphenyl)sulfonyl-1-phenylethanol
- 2-(4-Methylphenyl)sulfanyl-1-phenylethanol
- 2-(4-Methylphenyl)thio-1-phenylethanol
Uniqueness
2-(4-Methylphenyl)sulfinyl-1-phenylethanol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfide and sulfone analogs. The sulfinyl group can undergo both oxidation and reduction, providing versatility in chemical transformations .
Propiedades
Número CAS |
41103-87-1 |
|---|---|
Fórmula molecular |
C15H16O2S |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)sulfinyl-1-phenylethanol |
InChI |
InChI=1S/C15H16O2S/c1-12-7-9-14(10-8-12)18(17)11-15(16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3 |
Clave InChI |
DBRYZXNIGDQKFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)CC(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


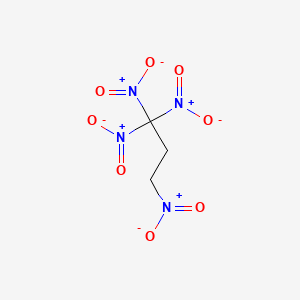

![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
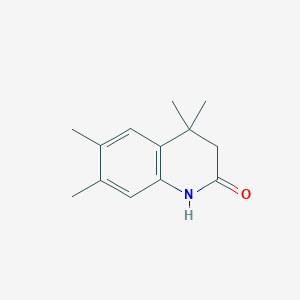
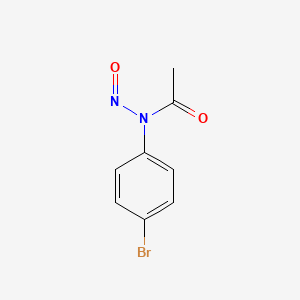

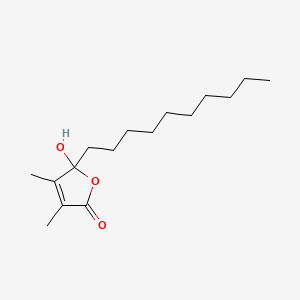
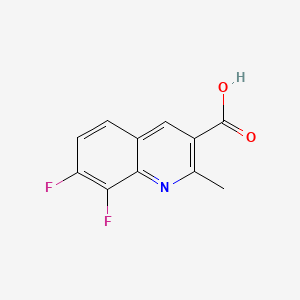

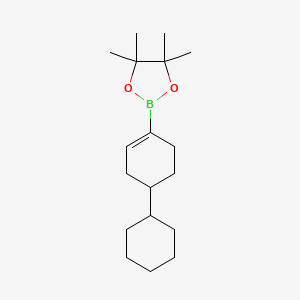
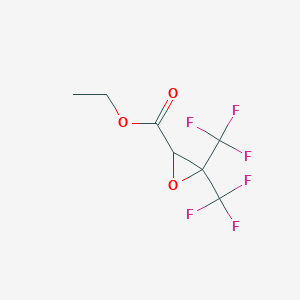

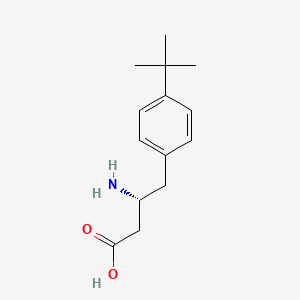
![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)
